2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol
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Overview
Description
2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol is a Schiff base compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a phenolic group and a thiadiazole ring, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol typically involves the condensation reaction between 5-methyl-1,3,4-thiadiazole-2-amine and salicylaldehyde. The reaction is carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reactions with halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be performed under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential anticancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol involves its interaction with biological molecules and metal ions. The compound can form stable complexes with metal ions, which can then interact with biological targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the thiadiazole ring can engage in π-π interactions and coordinate with metal centers .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it more versatile in forming metal complexes and interacting with biological targets compared to other Schiff bases that lack this moiety.
Properties
Molecular Formula |
C10H9N3OS |
---|---|
Molecular Weight |
219.27 g/mol |
IUPAC Name |
2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C10H9N3OS/c1-7-12-13-10(15-7)11-6-8-4-2-3-5-9(8)14/h2-6,14H,1H3/b11-6+ |
InChI Key |
HCSXRKKMPHOBKH-IZZDOVSWSA-N |
Isomeric SMILES |
CC1=NN=C(S1)/N=C/C2=CC=CC=C2O |
Canonical SMILES |
CC1=NN=C(S1)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
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